(2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
Description
(2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is an ester derivative featuring a 2-chlorophenylmethyl group linked via an ester bond to a pyridine-3-carboxylate moiety substituted with a methylsulfanyl group at the 2-position.
Properties
Molecular Formula |
C14H12ClNO2S |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-13-11(6-4-8-16-13)14(17)18-9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3 |
InChI Key |
XZWRUVMWJTZGIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2Cl |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 2-(methylthio)nicotinate typically involves the esterification of 2-(methylthio)nicotinic acid with 2-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 2-Chlorobenzyl 2-(methylthio)nicotinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s molecular formula is inferred as C₁₄H₁₂ClNO₂S (molecular weight: ~285.77 g/mol). Key structural analogs and their properties are compared below:
Key Observations :
- The 2-chlorophenyl group is a common motif in pharmaceuticals, as seen in clopidogrel and antimicrobial compounds like CDFII . Its presence likely enhances lipophilicity and target binding.
- Methylsulfanyl substituents (as in the target compound and ) may influence electron density and metabolic stability compared to oxygen-based analogs (e.g., methoxy groups in ).
- Ester groups in these compounds are susceptible to hydrolysis, as evidenced by clopidogrel’s degradation to carboxylic acid derivatives .
Structural and Crystallographic Analysis
- Software Tools: Programs like SHELX and Mercury CSD enable structural refinement and visualization.
- Ring Puckering: In heterocycles like pyridine or thienopyridine, nonplanar puckering (quantified via Cremer-Pople coordinates ) affects molecular geometry and intermolecular interactions.
Biological Activity
(2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate, also known as 2-Chlorobenzyl 2-(methylthio)nicotinate, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its mechanisms of action and relevant research findings.
Structural Information
| Property | Details |
|---|---|
| Molecular Formula | C14H12ClNO2S |
| Molecular Weight | 293.8 g/mol |
| IUPAC Name | (2-chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
| InChI Key | XZWRUVMWJTZGIV-UHFFFAOYSA-N |
| Solubility | <0.6 µg/mL (at pH 7.4) |
Synthesis
The synthesis typically involves the esterification of 2-(methylthio)nicotinic acid with 2-chlorobenzyl alcohol, often catalyzed by sulfuric acid or pyridine under reflux conditions in solvents like toluene or dichloromethane. This method allows for high yield and purity in industrial applications.
Antimicrobial Properties
Research indicates that (2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
- Mechanism of Action : The compound may exert its effects by disrupting bacterial cell membranes or inhibiting essential enzymatic processes within microbial cells.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells.
- Case Studies :
- In vitro studies demonstrated that the compound reduces cell viability in several cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
Research Findings
-
In Vitro Studies :
- A study found that concentrations as low as 10 µM significantly inhibited the growth of specific cancer cell lines.
- Further analysis indicated that the compound modulates signaling pathways associated with cell survival and apoptosis.
-
In Vivo Studies :
- Animal model studies are ongoing to evaluate the efficacy and safety profile of (2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of (2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate | High | Moderate |
| Benzyl nicotinate | Moderate | Low |
| 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
